

An In-depth Technical Guide to Acid-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Acid-PEG5-C2-Boc	
Cat. No.:	B605145	Get Quote

This guide provides a detailed examination of the heterobifunctional linker, **Acid-PEG5-C2-Boc**. It is intended for researchers, scientists, and drug development professionals who utilize PEGylation technologies for bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Functional Components

Acid-PEG5-C2-Boc is a versatile chemical linker composed of four primary functional units. Its structure allows for the sequential and controlled conjugation of two different molecules. The name itself describes the arrangement of these components: a carboxylic acid, a polyethylene glycol spacer of five units, a two-carbon (C2) spacer, and a Boc-protected amine.

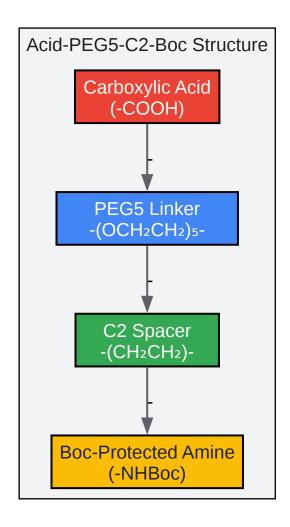
- Carboxylic Acid (-COOH): This terminal functional group provides a reactive site for conjugation, typically with primary amines. The reaction is facilitated by carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC to form a stable amide bond.[1][2]
- Polyethylene Glycol (PEG5): The core of the linker is a hydrophilic chain of five ethylene glycol units (-(OCH2CH2)5-). This PEG spacer is critical for improving the physicochemical properties of the resulting conjugate. It enhances aqueous solubility, increases hydrodynamic volume (which can extend in-vivo half-life), and can reduce the immunogenicity of the attached molecule.[3][4]



- C2 Spacer (-CH₂CH₂-): A two-carbon alkyl chain, often referred to as an ethyl group, that connects the PEG chain to the protected amine. This component provides spatial separation between the PEG linker and the conjugated molecule.
- Boc-Protected Amine (-NH-Boc): The second terminus features an amine group protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a primary amine.[3][4] This revealed amine is then available for subsequent conjugation reactions.

The precise connectivity of these units gives the molecule its heterobifunctional character, enabling directional and step-wise conjugation strategies.

A diagram illustrating the components of **Acid-PEG5-C2-Boc** is provided below.





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Caption: Functional components of the Acid-PEG5-C2-Boc linker.

Physicochemical Properties

The quantitative data for **Acid-PEG5-C2-Boc** are summarized in the table below. These properties are essential for calculating molar equivalents in experimental protocols and for predicting the behavior of the molecule in various solvents.

Property	Value	Source(s)
CAS Number	1309460-29-4	[1]
Molecular Formula	C ₁₈ H ₃₅ NO ₉ (Note: some sources vary slightly)	[4]
Molecular Weight	409.47 g/mol	[4]
Predicted Density	1.123 ± 0.06 g/cm ³	[4]
Predicted Boiling Point	536.9 ± 50.0 °C	[4]

Applications and Experimental Protocols

Acid-PEG5-C2-Boc is a widely used heterobifunctional crosslinker in bioconjugation, drug delivery, and particularly in the synthesis of PROTACs.[4][5] PROTACs are molecules designed to induce the degradation of specific target proteins by recruiting an E3 ubiquitin ligase.[5] The linker's role is to connect the target-binding ligand and the E3 ligase ligand with optimal spacing and orientation.

Below is a generalized experimental protocol for a two-step conjugation process using **Acid-PEG5-C2-Boc**. This procedure is applicable for creating antibody-drug conjugates (ADCs), peptide modifications, or PROTACs.

Protocol: Two-Step Sequential Conjugation

Objective: To sequentially conjugate Molecule A (containing a primary amine) and Molecule B (containing a reactive group for amines) using the **Acid-PEG5-C2-Boc** linker.



Materials:

- Acid-PEG5-C2-Boc
- Molecule A-NH₂ (e.g., a protein, peptide, or E3 ligase ligand)
- Molecule B (e.g., a payload drug with an NHS ester, or a target-binding ligand)
- Activation Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-Hydroxysulfosuccinimide)
- Deprotection Reagent: Trifluoroacetic acid (TFA)
- Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO),
 Dichloromethane (DCM)
- Buffers: Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4), Quenching buffer (e.g., Tris or glycine solution)
- Purification System: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC

Procedure:

Step 1: Conjugation of Molecule A to the Carboxylic Acid Terminus

- Activation of Carboxylic Acid: Dissolve Acid-PEG5-C2-Boc in anhydrous DMF. Add 1.2
 equivalents of EDC and 1.5 equivalents of Sulfo-NHS. Allow the reaction to proceed for 30
 minutes at room temperature to form the NHS-ester intermediate.
- Conjugation to Molecule A: Dissolve Molecule A-NH₂ in the reaction buffer. Add the activated linker solution to the Molecule A solution in a 5-10 fold molar excess.
- Reaction: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Purification: Purify the resulting conjugate (Molecule A-Linker-Boc) using SEC or dialysis to remove unreacted linker and activation reagents.

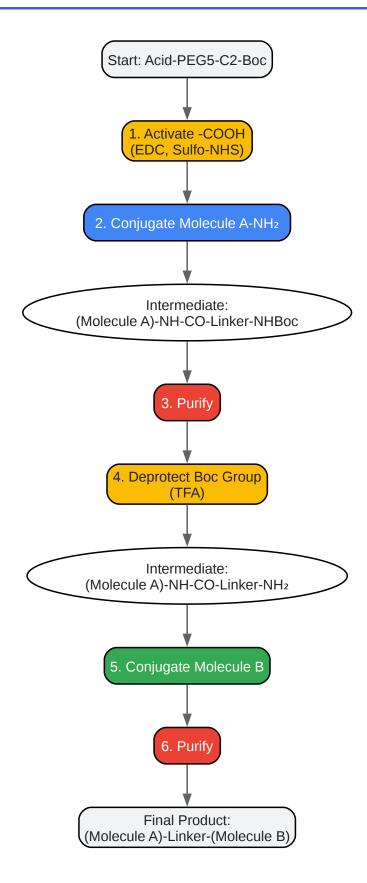


Step 2: Deprotection and Conjugation of Molecule B

- Boc Deprotection: Dissolve the purified Molecule A-Linker-Boc conjugate in a solution of 20-50% TFA in DCM. Stir for 30-60 minutes at room temperature to remove the Boc protecting group.
- Solvent Removal: Evaporate the TFA and DCM under a stream of nitrogen.
- Neutralization and Conjugation: Re-dissolve the deprotected conjugate (Molecule A-Linker-NH₂) in a suitable reaction buffer (pH 7.4-8.0). Immediately add Molecule B (e.g., an NHS-ester functionalized molecule) in a 1.5-3 fold molar excess.
- Final Reaction & Purification: Allow the reaction to proceed for 1-2 hours at room temperature. Purify the final conjugate (Molecule A-Linker-Molecule B) using an appropriate chromatography method (e.g., SEC or RP-HPLC) to obtain the final product.

The workflow for this generalized protocol is visualized in the diagram below.





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Caption: A generalized experimental workflow for sequential bioconjugation.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Acid-PEG5-C2-Boc]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605145#what-is-the-structure-of-acid-peg5-c2-boc]

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